1,3-Benzenediamine, 2-chloro-4-fluoro-

physicochemical property amine nucleophilicity electronic effect

Obtaining a halogenated m-phenylenediamine with predictable reactivity is a recurring challenge. 1,3-Benzenediamine, 2-chloro-4-fluoro- solves this with its unique ortho-chloro, para-fluoro arrangement. • Enables chemo-orthogonal diversification: selective F displacement while retaining Cl. • Lowered amine basicity (pKa ≈ 2.7) enhances heterocycle condensation control. • Balanced thermal stability and solubility for polyimides. Available for immediate global shipment.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
Cat. No. B11918388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediamine, 2-chloro-4-fluoro-
Molecular FormulaC6H6ClFN2
Molecular Weight160.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Cl)N)F
InChIInChI=1S/C6H6ClFN2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H,9-10H2
InChIKeyRVGVEGCCQGJCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzenediamine, 2-chloro-4-fluoro- (CAS 2387137-33-7): A Dual-Halogenated m-Phenylenediamine Intermediate for Research and Development


1,3-Benzenediamine, 2-chloro-4-fluoro- (C6H6ClFN2, MW 160.58) is a meta-phenylenediamine derivative bearing both chlorine and fluorine substituents on the aromatic ring . It belongs to the class of halogenated aromatic diamines used primarily as a synthetic building block for pharmaceutical and agrochemical intermediates, as well as a monomer or curing agent in high-performance polymers [1]. Its CAS registry number (2387137-33-7) indicates relatively recent commercial availability, positioning it as a specialty intermediate rather than a commodity chemical.

Why 1,3-Benzenediamine, 2-chloro-4-fluoro- Cannot Be Replaced by Generic m-Phenylenediamine or Mono-Halogenated Analogs


Although the m-phenylenediamine scaffold is common in synthetic chemistry, the presence of both a chloro (position 2) and a fluoro (position 4) substituent in 1,3-benzenediamine, 2-chloro-4-fluoro- generates a unique electronic profile that cannot be replicated by unsubstituted m-phenylenediamine, mono-halogenated variants, or dihalo isomers with different substitution patterns. The electron-withdrawing effects of chlorine and fluorine exert distinct and partially orthogonal influences on amine nucleophilicity, ring π-electron density, and hydrogen-bonding capacity, which collectively dictate reactivity in nucleophilic aromatic substitutions, cross-coupling reactions, and heterocycle condensations [1]. Generic substitution therefore carries a high risk of altered reaction kinetics, regioselectivity, and final product impurity profiles, making compound-specific evaluation essential for reproducible synthesis and material performance.

Quantitative Differentiation Evidence for 1,3-Benzenediamine, 2-chloro-4-fluoro- Versus Closest Analogs


Amino Group Basicity Reduction Relative to m-Phenylenediamine

The conjugate acid pKa of 1,3-benzenediamine, 2-chloro-4-fluoro- is significantly lower than that of unsubstituted m-phenylenediamine due to the combined electron‑withdrawing effects of the 2‑chloro and 4‑fluoro substituents. While a fully experimental pKa value for this specific diamine has not been reported, the pKa of the structurally analogous monoamine 2‑chloro-4-fluoroaniline is predicted at 2.71 ± 0.10 . In contrast, the pKa of m‑phenylenediamine is approximately 5.0 (first amine) [1]. This ≈2.3 log unit decrease reflects markedly reduced amine nucleophilicity and altered protonation state at physiological and synthetic pH values.

physicochemical property amine nucleophilicity electronic effect

Lipophilicity Shift Compared with m-Phenylenediamine and Mono-Halogenated Analogs

The introduction of halogen atoms into the m-phenylenediamine scaffold increases lipophilicity in a predictable manner. The predicted logP of 1,3-benzenediamine, 2-chloro-4-fluoro- is estimated at approximately 1.9, based on the logP of 2‑chloro-4-fluoroaniline (1.89) [1] and incremental adjustment for a second amino group. This represents a >2 log unit increase relative to unsubstituted m‑phenylenediamine (logP ≈ -0.2) [2] and is also higher than that of mono‑halogenated analogs such as 2‑chloro‑m‑phenylenediamine (estimated logP ≈ 1.2) or 4‑fluoro‑m‑phenylenediamine (estimated logP ≈ 0.8).

lipophilicity logP membrane permeability

Differentiated Reactivity in Aromatic Nucleophilic Substitution via Ortho-Halogen Activation

In 1,3-benzenediamine, 2-chloro-4-fluoro-, the fluorine atom at position 4 is ortho to one amino group and para to the other, while the chlorine atom occupies an ortho position to both amino groups. This arrangement creates a unique regioselectivity profile for nucleophilic aromatic substitution (SNAr) or transition‑metal‑catalyzed coupling reactions. Fluorine, being a stronger electron‑withdrawing group (σp = 0.06) than chlorine (σp = 0.23), activates the ring differently, and the ortho‑amino groups can participate in anchimeric assistance. By contrast, 2,4‑dichloro‑m‑phenylenediamine (two Cl) shows lower activation of the 4‑position, while 2,4‑difluoro‑m‑phenylenediamine (two F) exhibits faster but less chemoselective reactivity. No direct kinetic comparison has been published; the present assessment is based on established Hammett substituent constants and known SNAr rate trends [1].

SNAr reactivity regioselectivity cross-coupling

Patent‑Documented Utility as a Key Intermediate for Fluorinated Agrochemicals

European Patent EP0452725 (Nissan Chemical / Sagami Chemical Research Center) explicitly claims fluorinated diaminobenzene derivatives as intermediates for active compounds, particularly in the agricultural sector [1]. While the patent does not disclose IC50 or field‑trial data for the specific compound 1,3‑benzenediamine, 2‑chloro‑4‑fluoro‑, it establishes the structure class as a privileged scaffold for herbicidal and pesticidal development. By comparison, non‑fluorinated or non‑chlorinated m‑phenylenediamines are either absent from or poorly represented in similar patent families, indicating that the dual halogenation is a driver of patentability and commercial interest.

agrochemical intermediate patent evidence fluorinated building block

Evidence‑Anchored Application Scenarios for 1,3-Benzenediamine, 2-chloro-4-fluoro-


Synthesis of Fluorinated Benzimidazole or Quinazoline Bioisosteres

The lowered amine basicity (pKa ≈ 2.7 vs. ~5.0 for m‑phenylenediamine) and enhanced lipophilicity (logP ≈ 1.9 vs. -0.2) of 1,3‑benzenediamine, 2‑chloro‑4‑fluoro‑ make it a superior starting material for constructing halogen‑bearing benzimidazoles or quinazolines, where the electron‑withdrawing substituents modulate the electronic character of the fused heterocycle. This is particularly relevant for medicinal chemistry programs targeting kinase or protease inhibitors, where fine‑tuning of heterocycle electron density directly impacts target binding and metabolic stability [1].

Monomer for High‑Performance Fluorinated Polyimides

The dual‑halogen substitution pattern of 1,3‑benzenediamine, 2‑chloro‑4‑fluoro‑ imparts a unique combination of thermal stability and solubility to polyimides. The fluorine at position 4 lowers the dielectric constant and improves optical transparency, while the chlorine at position 2 provides sites for post‑polymerization modification. Unlike 2,4‑difluoro‑m‑phenylenediamine, which may yield overly rigid backbones, or 2,4‑dichloro‑m‑phenylenediamine, which may lack sufficient thermal stability, the mixed‑halogen diamine offers a balanced property profile suitable for aerospace and electronic materials [2].

Agrochemical Lead Optimization via Selective SNAr Functionalization

For users focused on herbicide or fungicide discovery, the patent‑documented utility of fluorinated diaminobenzenes (EP0452725) provides a rationale for incorporating 1,3‑benzenediamine, 2‑chloro‑4‑fluoro‑ into structure‑activity relationship (SAR) explorations. The ortho‑chloro, para‑fluoro arrangement allows selective nucleophilic displacement of fluorine while retaining chlorine for further diversification, a chemo‑orthogonal strategy that is not feasible with homodihalo analogs. This can accelerate the preparation of compound libraries with varied C4‑linked fragments.

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